molecular formula C20H24BrNO5 B2817978 (5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396876-58-6

(5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2817978
CAS No.: 1396876-58-6
M. Wt: 438.318
InChI Key: GXLZNFKCRJSRHC-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone: is a complex organic compound that features a brominated furan ring, a piperidine ring, and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromofuran.

    Formation of Piperidine Derivative: The piperidine ring is functionalized with a methanone group through a reaction with an appropriate acyl chloride or anhydride.

    Coupling Reaction: The brominated furan and the piperidine derivative are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Dimethoxybenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like ethanol or DMF.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly as a ligand for receptor binding studies. It may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The piperidine ring and the dimethoxybenzyl group are known to enhance binding affinity to certain biological targets, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromofuran-2-yl)(4-(((3,4-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
  • (5-Bromofuran-2-yl)(4-(((3,5-dimethoxyphenyl)oxy)methyl)piperidin-1-yl)methanone

Uniqueness

The presence of the 3,5-dimethoxybenzyl group in (5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone distinguishes it from similar compounds. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a unique candidate for further research.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO5/c1-24-16-9-15(10-17(11-16)25-2)13-26-12-14-5-7-22(8-6-14)20(23)18-3-4-19(21)27-18/h3-4,9-11,14H,5-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZNFKCRJSRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC=C(O3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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